

Application Notes and Protocols for Measuring Parasitemia in Plasmodium berghei Infected Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimalarial agent 26

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Plasmodium berghei, a rodent malaria parasite, serves as a crucial model organism for studying human malaria due to its similar life cycle and the disease it causes in mice[1]. Accurate measurement of parasitemia, the percentage of infected red blood cells (iRBCs), is fundamental for evaluating disease progression, assessing the efficacy of antimalarial drugs and vaccines, and understanding the host-parasite relationship[2][3]. Several methods are available for quantifying parasitemia in P. berghei-infected mice, each with its own advantages and limitations. This document provides detailed application notes and protocols for the most commonly used techniques: Giemsa-stained blood smear microscopy, flow cytometry, and quantitative real-time PCR (qPCR).

Giemsa-Stained Blood Smear Microscopy

Application Note:

Giemsa staining of thin blood smears is the traditional "gold standard" for quantifying malaria parasites[4]. This method involves microscopic visualization and manual counting of parasites within red blood cells. It is relatively inexpensive and allows for the morphological differentiation of parasite life stages[5]. However, it is labor-intensive, time-consuming, and its accuracy can be limited at very low parasitemia levels. The reliability of this method is highly dependent on the experience of the microscopist[6].

Principle: Giemsa stain is a polychromatic stain containing methylene blue and eosin. It differentially stains the acidic components of the parasite nucleus (staining it red/purple) and the cytoplasm of both the parasite (staining it blue) and the red blood cell (staining it pink/red), allowing for clear visualization of intracellular parasites[7].

Experimental Protocol:

Materials:

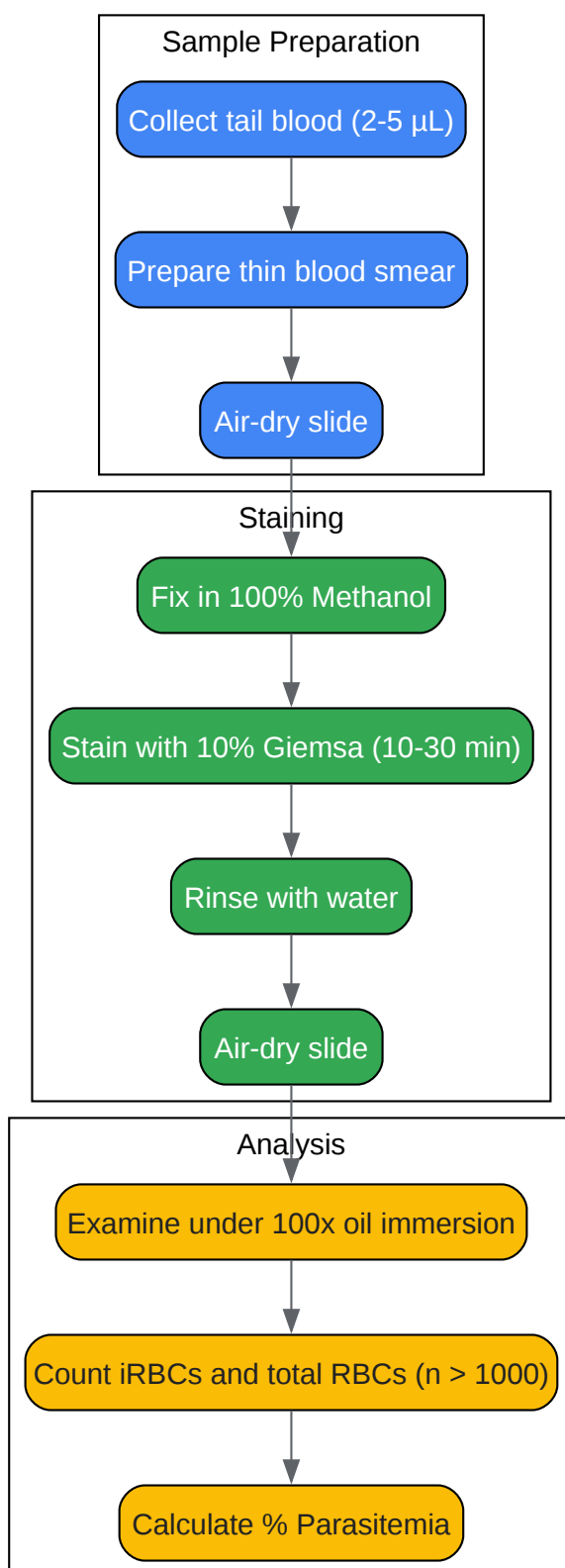
- Microscope slides
- Methanol (100%, analytical grade)[8]
- Giemsa stain solution (stock and working solution)[9]
- Giemsa staining buffer (e.g., Sørensen buffer, pH 7.2)[2][9]
- Immersion oil[9]
- Light microscope with a 100x oil immersion objective[8][9]
- Micropipette and tips

Procedure:

- Blood Collection: Collect a small drop (2-5 μ L) of blood from the tail vein of the infected mouse[9].
- Smear Preparation:
 - Place the drop of blood onto a clean microscope slide, about 1-2 cm from one end.
 - Using a second slide (spreader slide) held at a 30-45° angle, touch the drop of blood and allow it to spread along the edge of the spreader.
 - Push the spreader slide firmly and smoothly across the first slide to create a thin, even smear with a feathered edge.
 - Allow the blood smear to air-dry completely in a horizontal position[9].

- Fixation: Fix the dried smear by dipping the slide in 100% methanol for 30 seconds to 1 minute[8][9]. Let the slide air-dry completely.
- Staining:
 - Prepare a fresh 10% (v/v) working solution of Giemsa stain in pH 7.2 buffer[2][9].
 - Place the slide in a staining jar or on a staining rack and cover the smear with the working Giemsa solution.
 - Stain for 10-30 minutes[9]. The optimal time may vary depending on the stain batch.
- Rinsing: Gently rinse the slide with tap water or buffer to remove excess stain[9]. Avoid aiming the stream directly at the smear.
- Drying: Let the slide air-dry in an upright position[9].
- Microscopy and Counting:
 - Place a drop of immersion oil on the feathered edge of the smear.
 - Examine the slide under a 100x oil immersion objective[8].
 - To calculate parasitemia (%): Count the number of infected red blood cells (iRBCs) within a defined number of total red blood cells (RBCs). A common practice is to count at least 1,000 RBCs for a reliable estimation[5].
 - The formula is: % Parasitemia = (Number of iRBCs / Total number of RBCs counted) x 100.
 - For high parasitemia, counting 500 total RBCs may be sufficient[10]. For low parasitemia, more fields or RBCs should be counted to improve accuracy[10][11]. An ocular grid can facilitate counting by providing a defined area[8].

Workflow Diagram:



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Caption: Workflow for Giemsa-stained blood smear analysis.

Flow Cytometry

Application Note:

Flow cytometry is a high-throughput method that offers a rapid, sensitive, and objective quantification of parasitemia[5]. It is particularly advantageous for detecting low levels of infection and for analyzing large numbers of samples[12]. The method relies on fluorescently labeling parasite components, typically DNA, which allows for automated differentiation between infected and uninfected RBCs. Using transgenic *P. berghei* lines that express fluorescent proteins (e.g., GFP) further simplifies the protocol by eliminating the need for dye incubation[12][13].

Principle: A suspension of blood cells is stained with a DNA-binding fluorescent dye (e.g., Hoechst 33342, YOYO-1, SYBR Green I). As mature RBCs are anucleated, only parasite-infected RBCs and leukocytes will incorporate the dye. Leukocytes can be excluded based on their light scatter properties or by co-staining with a leukocyte-specific marker (e.g., anti-CD45), allowing for specific quantification of iRBCs[4][12].

Experimental Protocol:

Materials:

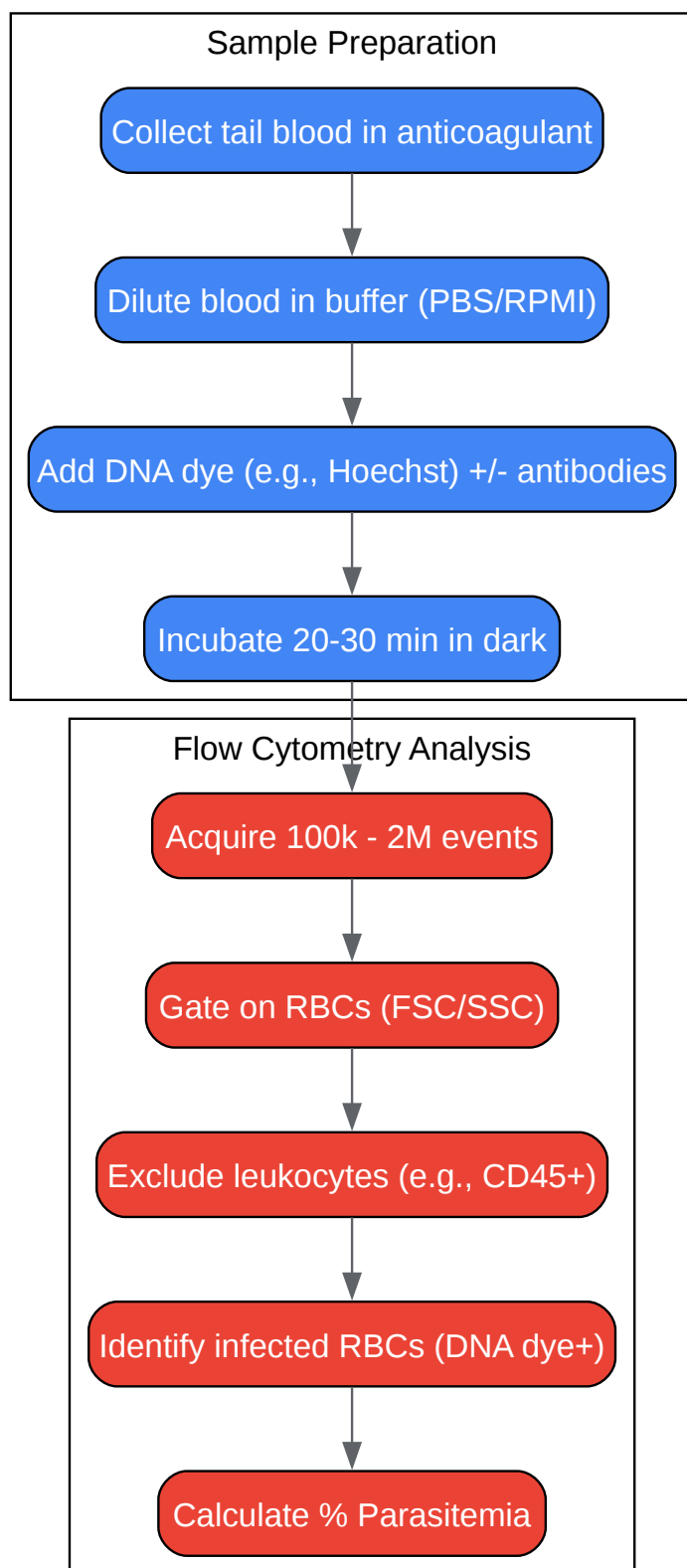
- Flow cytometer (e.g., BD FACS Canto II)[14]
- Anticoagulant (e.g., Heparin)[12]
- Culture medium (e.g., RPMI-1640) or PBS[12]
- DNA-binding fluorescent dye (e.g., Hoechst 33342)[12]
- (Optional) Antibodies for leukocyte exclusion (e.g., PE-conjugated anti-CD45)[12]
- (Optional) Antibody for RBC identification (e.g., APC-conjugated anti-TER119)[12]
- Microcentrifuge tubes or 96-well plates

Procedure:

- Blood Collection: Collect 1-5 μL of tail blood into a microcentrifuge tube containing an anticoagulant (e.g., heparin in PBS or culture medium)[5][12].
- Cell Suspension Preparation: Dilute the anticoagulated blood with 200-500 μL of RPMI-1640 or PBS to create a cell suspension[12].
- Staining:
 - Add the DNA-binding dye to the cell suspension. For example, add Hoechst 33342 to a final concentration of $\sim 10 \mu\text{g/mL}$.
 - If using antibodies for specific cell population exclusion/identification (e.g., anti-CD45), add them to the suspension according to the manufacturer's recommendations[12].
 - Incubate for 20-30 minutes at room temperature in the dark[4][12].
- Data Acquisition:
 - Acquire the sample on the flow cytometer. Collect a sufficient number of events (e.g., 100,000 to 2,000,000) for accurate quantification, especially at low parasitemia[12].
 - Use appropriate laser and filter settings for the fluorochromes used (e.g., UV laser for Hoechst, Blue laser for GFP/PE, Red laser for APC).
- Gating and Analysis:
 - Step 1: Gate on the RBC population. Use forward scatter (FSC) and side scatter (SSC) to gate on the main cell population and exclude debris.
 - Step 2: Exclude leukocytes. If an anti-CD45 antibody was used, gate out the CD45-positive cells. Alternatively, leukocytes can often be identified as a distinct population with high DNA stain fluorescence (DNA+++)[12].
 - Step 3: Quantify iRBCs. Within the RBC gate (TER119-positive if used), identify the population that is positive for the DNA stain (or GFP). This represents the iRBCs.
 - % Parasitemia = (Number of iRBC events / Total RBC events) x 100.

- Run controls including unstained blood from both uninfected and infected mice, and stained blood from an uninfected mouse to set up the gates correctly[12].

Workflow Diagram:



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Caption: Workflow for flow cytometry-based parasitemia measurement.

Quantitative Real-Time PCR (qPCR)

Application Note:

qPCR is an extremely sensitive molecular technique that quantifies parasite-specific DNA or RNA. For blood-stage parasitemia, it is typically used to detect very low levels of infection that may be missed by microscopy or even flow cytometry. The most common target for qPCR is the parasite's 18S ribosomal RNA (rRNA) gene, which is highly conserved and present in multiple copies, enhancing sensitivity[3][15]. While highly sensitive and specific, qPCR does not provide information on parasite morphology or viability and is more expensive and technically demanding than the other methods.

Principle: Total nucleic acid is extracted from a blood sample. A specific region of a parasite gene (e.g., 18S rRNA) is then amplified using sequence-specific primers in the presence of a fluorescent probe or dye (e.g., SYBR Green). The amount of fluorescence generated is proportional to the amount of amplified DNA. By comparing the amplification cycle threshold (Ct) value of the sample to a standard curve generated from known quantities of parasite DNA, the parasite load in the original sample can be accurately quantified[16][17].

Experimental Protocol:

Materials:

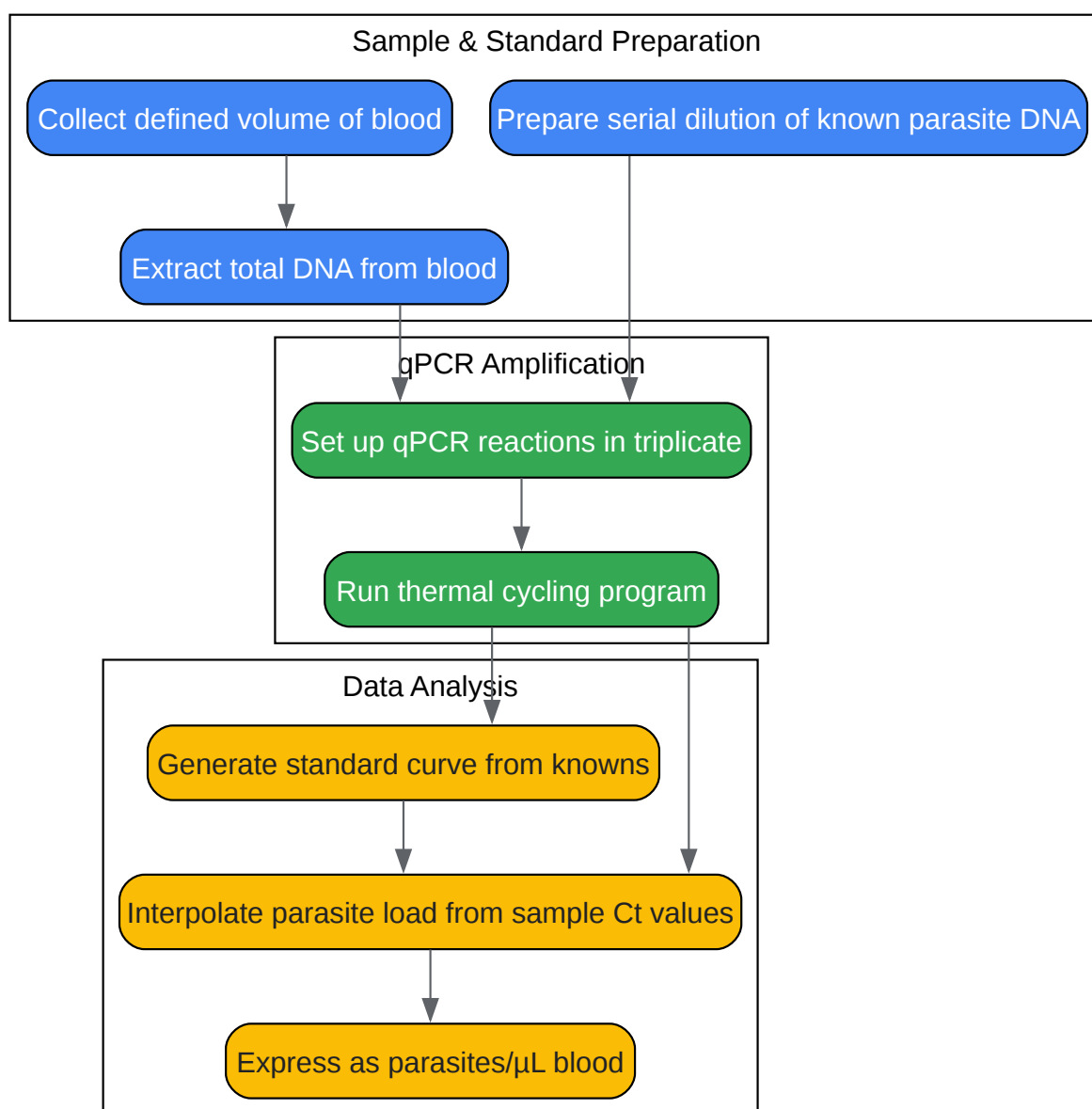
- DNA/RNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)[17]
- qPCR machine (e.g., StepOnePlus Real-Time PCR System)
- qPCR master mix (containing DNA polymerase, dNTPs, and fluorescent dye)
- Primers specific for a Plasmodium gene (e.g., 18S rRNA)[17]
- Nuclease-free water
- Blood collection tubes with anticoagulant (e.g., EDTA)

Procedure:

- Blood Collection: Collect a defined volume of blood (e.g., 10-50 μL) from the mouse via tail bleed or cardiac puncture into an anticoagulant-containing tube.
- Nucleic Acid Extraction:
 - Extract total DNA from the whole blood sample using a commercial kit according to the manufacturer's protocol[17].
 - Elute the purified DNA in a known volume of elution buffer.
- Standard Curve Preparation:
 - Prepare a serial dilution of a known quantity of *P. berghei* genomic DNA (e.g., from 107 copies/ μL down to 10 copies/ μL) to be run alongside the experimental samples. This is crucial for absolute quantification.
- qPCR Reaction Setup:
 - In a qPCR plate, prepare a reaction mix for each sample, standard, and negative control (no template).
 - A typical reaction includes: qPCR master mix, forward primer, reverse primer, sample/standard DNA, and nuclease-free water to the final volume.
 - Run all samples and standards in triplicate to ensure reproducibility[17].
- qPCR Run:
 - Place the plate in the qPCR machine and run a thermal cycling program appropriate for the master mix and primers (typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension).
- Data Analysis:
 - The qPCR software will generate a Ct value for each reaction.
 - Plot the Ct values of the standards against the logarithm of their known concentrations to generate a standard curve.

- Use the standard curve to interpolate the number of parasite genomes (parasite load) in the experimental samples based on their Ct values.
- The parasite load can be expressed as parasites per microliter of blood.

Workflow Diagram:



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Caption: Workflow for qPCR-based parasite quantification.

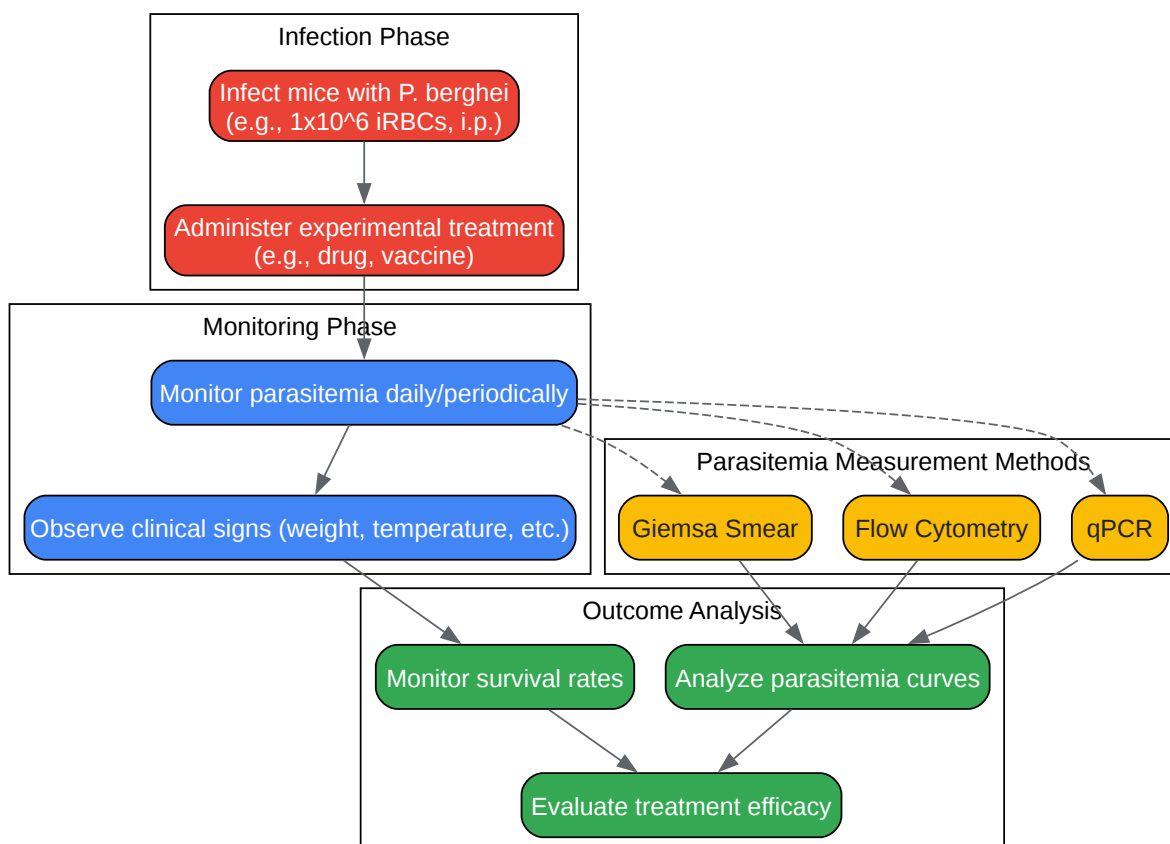
Data Presentation: Comparison of Methods

The selection of a method depends on the specific requirements of the study, such as the need for sensitivity, throughput, cost-effectiveness, or detailed morphological information.

Feature	Giemsa Microscopy	Flow Cytometry	Quantitative PCR (qPCR)
Principle	Manual counting of stained parasites	Automated counting of fluorescently labeled cells	Amplification & quantification of parasite DNA/RNA
Sensitivity	Low (~0.05-0.1%)	High (can detect <0.01%)[5]	Very High (detects lowest levels)
Throughput	Low	High	Medium to High
Cost per Sample	Low	Medium	High
Equipment	Light Microscope	Flow Cytometer	qPCR Thermocycler
Time per Sample	High (15-30 min)	Low (1-5 min)	Medium (requires extraction + run time)
Data Output	% Parasitemia, Stage morphology	% Parasitemia, Cell populations	Parasite genomes/ μ L
Subjectivity	High (operator dependent)	Low	Low
Advantages	Inexpensive, provides morphology[5]	Objective, high-throughput, sensitive[5][12]	Extremely sensitive, specific[3][15]
Disadvantages	Labor-intensive, subjective, low sensitivity[6]	Higher equipment cost, no morphology	Expensive, complex, no viability info
Correlation	-	Strong correlation with microscopy ($r^2 = 0.925-0.974$)[5]	Correlates well with other methods

Overall Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study involving *P. berghei* infection in mice, incorporating the measurement of parasitemia as a key endpoint.



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Caption: General workflow for a *P. berghei* drug efficacy study.

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References

- 1. Plasmodium berghei - Wikipedia [en.wikipedia.org]
- 2. pberghei.nl [pberghei.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Systematic comparison of two methods to measure parasite density from malaria blood smears - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 9. pberghei.nl [pberghei.nl]
- 10. Plasmodium berghei bio-burden correlates with parasite lactate dehydrogenase: application to murine Plasmodium diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of two methods for enumerating malaria parasites in thick blood films. | Semantic Scholar [semanticscholar.org]
- 12. Methodology to streamline flow cytometric-based detection of early stage Plasmodium parasitemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry-assisted rapid isolation of recombinant Plasmodium berghei parasites exemplified by functional analysis of aquaglyceroporin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Acute Plasmodium berghei Mouse Infection Elicits Perturbed Erythropoiesis With Features That Overlap With Anemia of Chronic Disease [frontiersin.org]
- 15. Detection of Plasmodium berghei and Plasmodium yoelii Liver-Stage Parasite Burden by Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Accumulation of Plasmodium berghei-Infected Red Blood Cells in the Brain Is Crucial for the Development of Cerebral Malaria in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
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